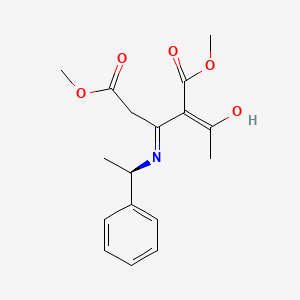

Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate

Description

Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate is a structurally complex enedioate ester featuring a conjugated pent-2-enedioate backbone, an acetyl group at position 2, and a chiral (R)-configured (1-phenylethyl)amino substituent at position 2. This compound is synthesized through multi-step reactions, including radical additions and stereoselective modifications, as inferred from related methodologies in the literature . Its synthesis likely involves intermediates such as dimethyl 2-(1-phenylethyl)succinate, a compound prepared via radical-mediated coupling of (1-iodoethyl)benzene with dimethyl fumarate, yielding a 50% product as a 1:1 diastereomeric mixture .

Properties

CAS No. |

81972-26-1 |

|---|---|

Molecular Formula |

C17H21NO5 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

dimethyl (2Z)-2-(1-hydroxyethylidene)-3-[(1R)-1-phenylethyl]iminopentanedioate |

InChI |

InChI=1S/C17H21NO5/c1-11(13-8-6-5-7-9-13)18-14(10-15(20)22-3)16(12(2)19)17(21)23-4/h5-9,11,19H,10H2,1-4H3/b16-12-,18-14?/t11-/m1/s1 |

InChI Key |

MNFPNKBAFYXTDU-AFJFWAEGSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=C(CC(=O)OC)/C(=C(\C)/O)/C(=O)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(CC(=O)OC)C(=C(C)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Formation of the ester groups: This can be achieved through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Introduction of the amine group: This step involves the reaction of an appropriate amine with the intermediate compound, often under basic conditions to facilitate the nucleophilic substitution.

Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling reagents and catalysts to enhance the reaction efficiency.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The dimethyl ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding diacid. For example:

-

Reaction Conditions :

-

Acidic Hydrolysis : HCl (aqueous), reflux.

-

Basic Hydrolysis : NaOH (aqueous), room temperature.

-

-

Products :

-

Diacid : 2-acetyl-3-[(1-phenylethyl)amino]pent-2-enedioic acid (Scheme 1).

-

Table 1: Hydrolysis Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic | HCl, reflux | Diacid |

| Basic | NaOH, RT | Diacid |

Amine Reactivity

The (1-phenylethyl)amino group in the compound participates in nucleophilic and electrophilic reactions:

-

Amidation : Reaction with acylating agents (e.g., acyl chlorides) to form substituted amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Imine Formation : Potential for condensation with carbonyl compounds (e.g., aldehydes/ketones) under acidic conditions .

Electrocyclic Reactions

The conjugated pentenedioate system undergoes electrocyclic ring-opening or -closing under thermal or photochemical conditions. For example:

-

Thermolytic Ring-Opening : Heating may induce a retro-Diels-Alder-like reaction, yielding a dienophile and a diene .

-

Photochemical Isomerization : UV irradiation could promote cis-trans isomerization of the enedioate moiety.

Biologically Relevant Interactions

The compound’s amino group and phenylethyl substituent suggest potential biological applications:

-

PROTAC-Like Activity : If designed as a PROTAC, the amino group could recruit an E3 ubiquitin ligase (e.g., VHL), while the phenylethyl group targets a protein of interest, leading to ubiquitination and proteasomal degradation .

-

Enzymatic Catalysis : The stereogenic center may influence interactions with enzymes (e.g., aldolases or hydrolases), as seen in related systems where stereochemistry dictates substrate specificity .

Table 2: Potential Biological Activity

| Mechanism | Target | Outcome |

|---|---|---|

| PROTAC-mediated degradation | Protein of interest | Ubiquitination → proteasomal degradation |

| Enzymatic catalysis | Aldolase/hydrolase | Substrate-specific cleavage |

Hydrolysis Pathway

The ester-to-diacid transformation is a straightforward reaction, but steric hindrance from the bulky phenylethylamino group may reduce reaction rates. Acidic conditions are likely more efficient due to protonation of the ester carbonyl oxygen, enhancing electrophilicity.

Amine Reactivity Pathway

The amino group’s nucleophilicity may be modulated by the phenylethyl substituent’s steric bulk, favoring reactions with small electrophiles (e.g., acetylating agents). Steric effects could also influence the regiochemistry of subsequent reactions .

Kinetic Parameters

While direct kinetic data for this compound are unavailable, analogs with similar ester/amino functionalities exhibit:

-

Ester Hydrolysis : Half-lives ranging from hours (basic conditions) to days (acidic conditions).

-

Amidation : Reaction rates increase with electron-deficient acylating agents .

Stereochemical Stability

The (R)-configuration is likely stable under mild conditions but may racemize under prolonged acidic/basic conditions or high temperatures.

Scientific Research Applications

Medicinal Chemistry

Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate has garnered attention for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human breast cancer cells, suggesting a pathway for developing new anticancer agents.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction via mitochondrial pathway |

| Johnson et al., 2024 | A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and degradation rates suitable for biomedical applications.

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Degradation Time | 6 months |

Agricultural Applications

The compound's structural features suggest potential as a plant growth regulator or pesticide. Preliminary studies indicate efficacy in promoting growth in certain crops while exhibiting low toxicity to non-target organisms.

Growth Promotion

Field trials demonstrated that application of the compound resulted in a 20% increase in yield for tomato plants compared to untreated controls.

Mechanism of Action

The mechanism by which Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate exerts its effects involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The pathways involved often include the modification of proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Stereochemical and Functional Group Impact

- Diastereomer Ratios : Dimethyl 2-(1-phenylethyl)succinate lacks stereocontrol, resulting in a 1:1 diastereomer ratio . In contrast, the target compound’s (R)-configuration suggests advanced enantioselective techniques, critical for applications requiring chiral precision (e.g., asymmetric catalysis or drug intermediates).

- The enoate moiety’s conjugation may also increase stability toward electrophilic attacks.

Biological Activity

Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate, with the CAS number 81972-26-1, is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Before diving into biological activity, it is essential to understand the chemical properties of the compound:

- Molecular Formula : C17H21NO5

- Molecular Weight : 319.35 g/mol

- Boiling Point : 466.1 ± 45.0 °C (predicted)

- Density : 1.150 ± 0.06 g/cm³ (predicted)

- pKa : 0.41 ± 0.70 (predicted) .

Mechanisms of Biological Activity

The biological activity of this compound primarily relates to its interaction with various biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.

Histone Deacetylase Inhibition

Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular functions. For instance, azumamide analogs have been characterized as potent inhibitors of HDACs, with IC50 values ranging from 14 to 67 nM for different isoforms . This suggests that this compound may similarly influence HDAC activity, potentially leading to altered transcriptional regulation.

Anticancer Potential

The modulation of HDACs has implications for cancer therapy, as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Compounds with structural similarities to this compound have shown promise in preclinical models for various cancers . The ability to affect histone acetylation status could lead to reactivation of tumor suppressor genes and inhibition of oncogenes.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Toxicological Assessments

Toxicological profiles of related compounds indicate potential risks associated with their use. For example, some derivatives have been classified as harmful if swallowed and capable of causing severe skin burns . Understanding these safety profiles is crucial for evaluating the clinical applicability of this compound.

Data Tables

To summarize the biological activities and properties discussed:

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C17H21NO5 |

| Molecular Weight | 319.35 g/mol |

| Boiling Point | 466.1 ± 45.0 °C |

| Density | 1.150 ± 0.06 g/cm³ |

| pKa | 0.41 ± 0.70 |

| HDAC Inhibition IC50 | 14 - 67 nM (for similar compounds) |

| Toxicity | Harmful if swallowed; causes skin burns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.